molecular formula C8H9ClFN B1322412 2-(3-Chloro-4-fluorophenyl)ethanamine CAS No. 244194-67-0

2-(3-Chloro-4-fluorophenyl)ethanamine

Cat. No. B1322412
Key on ui cas rn: 244194-67-0
M. Wt: 173.61 g/mol
InChI Key: FJYXMCYYPFAUPO-UHFFFAOYSA-N
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Patent
US09133158B2

Procedure details

To a solution of (3-chloro-4-fluoro-phenyl)-acetonitrile (1 g, 5.9 mmol) in THF (30 mL) was slowly added BH3-THF (8.26 ml). After the addition, the reaction mixture was heated to reflux for 3 hours. MeOH was added to quench the reaction and volatiles were removed under reduced pressure. The crude product was first dissolved in aq. HCl solution (30 mL) and impurities were removed by exaction with EtOAc (2×30 mL). The pH of the aqueous solution was adjusted to 8 using K2CO3 and the mixture was then extracted with DCM (3×30 mL). The combined organic layers were then washed with brine, dried with anhy. Na2SO4, filtered and concentrated in vacuo to give the title compound (570 mg, 55.8%) as an oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
8.26 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
55.8%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][C:10]#[N:11])[CH:5]=[CH:6][C:7]=1[F:8].B.C1COCC1.CO>C1COCC1>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:9][CH2:10][NH2:11])[CH:5]=[CH:6][C:7]=1[F:8] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C=CC1F)CC#N
Step Two
Name
Quantity
8.26 mL
Type
reactant
Smiles
B.C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
to quench
CUSTOM
Type
CUSTOM
Details
the reaction and volatiles
CUSTOM
Type
CUSTOM
Details
were removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The crude product was first dissolved in aq. HCl solution (30 mL)
CUSTOM
Type
CUSTOM
Details
impurities were removed by exaction with EtOAc (2×30 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was then extracted with DCM (3×30 mL)
WASH
Type
WASH
Details
The combined organic layers were then washed with brine
CUSTOM
Type
CUSTOM
Details
dried with anhy
FILTRATION
Type
FILTRATION
Details
Na2SO4, filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1F)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 570 mg
YIELD: PERCENTYIELD 55.8%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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